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In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 7 (CDK7) has emerged

as a compelling target due to its dual role in regulating the cell cycle and transcription.[1][2]

Two promising small molecule inhibitors, SHR5428 and SY-1365, have shown significant

preclinical activity. This guide provides an objective comparison of their preclinical data,

presenting key quantitative findings in structured tables, detailing experimental methodologies,

and visualizing relevant biological pathways and workflows.

At a Glance: Key Compound Characteristics
Feature SHR5428 SY-1365 (Mevociclib)

Target
Cyclin-Dependent Kinase 7

(CDK7)

Cyclin-Dependent Kinase 7

(CDK7)

Binding Mechanism Noncovalent[3] Covalent[4]

Administration Route Oral[3] Intravenous[5]
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Both SHR5428 and SY-1365 have demonstrated potent inhibition of CDK7 enzymatic activity

and significant anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro Potency and Selectivity
Parameter SHR5428 SY-1365 (Mevociclib)

CDK7 IC₅₀ 2.3 nM[3] ~20 nM

CDK7 Kᵢ Not Reported 17.4 nM[6]

Cellular IC₅₀ (MDA-MB-468) 6.6 nM[3] Not Reported

Selectivity Profile

Highly selective over CDK1,

CDK2, CDK4, CDK6, CDK9,

CDK12[3]

Selective over CDK2 and

CDK9

Table 2: Cellular Activity in Cancer Cell Lines
Cell Line Cancer Type SHR5428 IC₅₀ SY-1365 EC₅₀

MDA-MB-468
Triple-Negative Breast

Cancer
6.6 nM[3] Low nM[4]

HCC70
Triple-Negative Breast

Cancer
Not Reported Not Reported

Ovarian Cancer Cell

Lines
Ovarian Cancer Not Reported Low nM[4]

Colorectal Cancer Cell

Lines
Colorectal Cancer Not Reported Low nM[4]

Lung Cancer Cell

Lines
Lung Cancer Not Reported Low nM[4]

In Vivo Efficacy: Tumor Growth Inhibition
Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of both

compounds.
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Table 3: In Vivo Efficacy in Xenograft Models
Model Compound Dosing

Tumor Growth
Inhibition (TGI)

Reference

HCC70

Xenograft
SHR5428

3 mg/kg, p.o.,

q.d.
39% [3]

10 mg/kg, p.o.,

q.d.
61% [3]

30 mg/kg, p.o.,

q.d.
83% [3]

TNBC PDX

Models
SY-1365 Not Specified

Substantial

tumor growth

inhibition

[4]

Ovarian Cancer

PDX Models
SY-1365 Not Specified

Tumor growth

inhibition in 10 of

17 models,

including

complete

regressions

[7]

Pharmacokinetics
Pharmacokinetic profiles are crucial for determining the clinical potential of drug candidates.

Data for SHR5428 is available across multiple species.

Table 4: Pharmacokinetic Parameters of SHR5428
Species

Dose
(p.o.)

Cₘₐₓ
(ng/mL)

AUC
(ng·h/mL)

t₁/₂ (h) F (%)
Referenc
e

Mouse 2 mg/kg 116 139 0.7 32 [2]

Rat 2 mg/kg 120 556 2.6 44 [2]

Dog 2 mg/kg 543 4101 4.9 92 [2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/37543274/
https://pubmed.ncbi.nlm.nih.gov/37543274/
https://pubmed.ncbi.nlm.nih.gov/37543274/
https://aacrjournals.org/cancerres/article/77/13_Supplement/1151/616470/Abstract-1151-SY-1365-a-potent-and-selective-CDK7
https://www.pharmasalmanac.com/articles/syros-announces-new-preclinical-data-on-sy-1365-showing-potent-anti-tumor-activity-in-multiple-models-of-heavily-pretreated-ovarian-cancer
https://www.benchchem.com/product/b12394268?utm_src=pdf-body
https://www.benchchem.com/product/b12394268?utm_src=pdf-body
https://tcr.amegroups.org/article/view/105882/html
https://tcr.amegroups.org/article/view/105882/html
https://tcr.amegroups.org/article/view/105882/html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


No publicly available pharmacokinetic data for SY-1365 was found in the searched resources.

Mechanism of Action: The CDK7 Signaling Pathway
CDK7 plays a crucial dual role in cellular function by regulating both the cell cycle and

transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates

and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that are essential for cell cycle

progression. Additionally, as part of the general transcription factor TFIIH, CDK7

phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the initiation of

transcription.[8][9] Inhibition of CDK7 by SHR5428 and SY-1365 disrupts these processes,

leading to cell cycle arrest and apoptosis in cancer cells.
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Caption: Dual inhibitory role of SHR5428 and SY-1365 on the CDK7 signaling pathway.
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Detailed experimental protocols are essential for the replication and validation of preclinical

findings. The following sections provide representative methodologies for key assays used in

the evaluation of SHR5428 and SY-1365.

In Vitro Kinase Assay
This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound

against a specific kinase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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